SFK1

Übersicht

Beschreibung

Vorbereitungsmethoden

The preparation of SFK1 involves several steps, including synthesis reactions, extraction, and purification. The specific methods can vary depending on the desired properties and structure of the compound .

Analyse Chemischer Reaktionen

SFK1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipid flippases and other enzymes that regulate phospholipid asymmetry . The major products formed from these reactions are often related to the retention of ergosterol in the plasma membrane and the regulation of phospholipid distribution .

Wissenschaftliche Forschungsanwendungen

Regulation of Phospholipid Asymmetry

SFK1 has been identified as a critical regulator of phospholipid asymmetry in eukaryotic cell membranes. Studies indicate that this compound negatively regulates the transbilayer movement of phospholipids, specifically phosphatidylethanolamine (PE) and phosphatidylserine (PS). In experiments involving lem3Δ mutants, overexpression of this compound suppressed the exposure of PE and PS on the plasma membrane, demonstrating its role in maintaining lipid asymmetry .

Table 1: Effects of this compound on Phospholipid Asymmetry

| Mutant Type | PE Exposure | PS Exposure | Comments |

|---|---|---|---|

| lem3Δ | Increased | Increased | Loss of ergosterol retention |

| lem3Δ this compoundΔ | Further Increased | Further Increased | Severe defects in lipid asymmetry observed |

| Wild Type | Normal | Normal | Maintains typical lipid asymmetry |

Implications for Cell Membrane Permeability

Research has shown that the absence of this compound leads to increased permeability of the plasma membrane. The lem3Δ this compoundΔ double mutant exhibited significantly higher permeability compared to single mutants, suggesting that this compound plays a protective role in membrane integrity . This finding opens avenues for exploring how modulation of this compound activity could influence cell membrane properties in various contexts, including drug delivery systems.

Role in Ergosterol Retention

This compound is essential for the retention of ergosterol in the plasma membrane. The studies propose that the asymmetric distribution of phospholipids facilitated by this compound contributes to ergosterol's localization and stability within the membrane . This aspect is particularly relevant in fungal biology, where ergosterol is a key component of cell membranes and a target for antifungal therapies.

Case Study: Ergosterol Dynamics in Candida albicans

A recent study adapted a D4H reporter assay to investigate sterol-rich membrane dynamics in Candida albicans. The findings indicated that this compound plays a pivotal role in maintaining ergosterol levels, which could have implications for understanding fungal pathogenicity and resistance mechanisms .

Potential Therapeutic Applications

Given its regulatory functions, this compound presents potential therapeutic applications. For instance, manipulating this compound activity could enhance the efficacy of antifungal agents by disrupting ergosterol retention or altering membrane permeability. Additionally, understanding its role in gamete fusion processes may lead to advancements in reproductive technologies or fertility treatments .

Table 2: Potential Therapeutic Applications of this compound

| Application Area | Potential Impact |

|---|---|

| Antifungal Therapy | Disruption of ergosterol retention |

| Reproductive Technologies | Enhanced understanding of gamete fusion |

| Membrane Drug Delivery | Modulation of membrane permeability |

Wirkmechanismus

The mechanism of action of SFK1 involves its interaction with phospholipid flippases and other membrane proteins. This compound helps retain ergosterol in the plasma membrane by regulating the asymmetric distribution of phospholipids . This regulation is essential for maintaining membrane integrity and function. This compound also interacts with other proteins, such as Por1p, to modulate ionic balance and mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

SFK1 can be compared to other compounds that regulate phospholipid asymmetry and ergosterol retention in the plasma membrane. Similar compounds include phospholipid flippases like Dnf1-Lem3, Dnf2-Lem3, and Dnf3-Crf1 . These compounds share similar functions but differ in their specific roles and interactions within the cell. This compound is unique in its ability to suppress the effects of FK506 and its involvement in maintaining ionic balance and mitochondrial function .

Biologische Aktivität

SFK1 (Sphingolipid Flippase Kinase 1) is a conserved transmembrane protein that plays a crucial role in maintaining phospholipid asymmetry in cell membranes. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and implications in cellular processes.

Overview of this compound

This compound belongs to the TMEM150/FRAG1/DRAM family of proteins and has been implicated in various cellular functions, particularly in the regulation of phospholipid translocation across the plasma membrane (PM). Its activity is essential for maintaining the asymmetrical distribution of phospholipids, which is critical for membrane integrity and function.

This compound negatively regulates the transbilayer movement of phospholipids, specifically phosphatidylethanolamine (PE) and phosphatidylserine (PS). Research indicates that overexpression of this compound can suppress the exposure of PE and PS on the outer leaflet of the PM, which is typically associated with cellular signaling and apoptosis .

Table 1: Key Findings on this compound Activity

| Study | Findings |

|---|---|

| Audhya & Emr (2002) | Identified this compound as a suppressor of temperature-sensitive mutations in STT4, a phosphatidylinositol 4-kinase. |

| Mioka et al. (2018) | Demonstrated that this compound overexpression leads to decreased PS/PE exposure in lem3Δ mutants. |

| Chung et al. (2015) | Proposed that this compound might regulate phospholipid movement irrespective of direction. |

Case Study 1: Phospholipid Asymmetry

In a study by Mioka et al., the interaction between this compound and LEM3 was examined using synthetic lethal genetic screening. The results showed that double mutants lacking both LEM3 and this compound exhibited severe defects in PE and PS asymmetry compared to single mutants. This highlights the importance of this compound in maintaining membrane integrity under stress conditions .

Case Study 2: Membrane Permeability

Research has also indicated that the absence of this compound leads to increased permeability of the PM. In lem3Δ this compoundΔ double mutants, there was a significant elevation in membrane permeability compared to single mutants, suggesting that this compound plays a protective role against membrane destabilization .

Implications in Cellular Processes

This compound's role extends beyond mere lipid translocation; it is also involved in critical cellular processes such as:

- Cell Growth : While mutations affecting this compound do not directly impair cell growth, they disrupt phospholipid asymmetry, which may indirectly affect cellular functions essential for growth .

- Signal Transduction : this compound interacts with other proteins involved in signaling pathways, such as PLCγ, which is crucial for embryonic development and cell fusion processes .

Eigenschaften

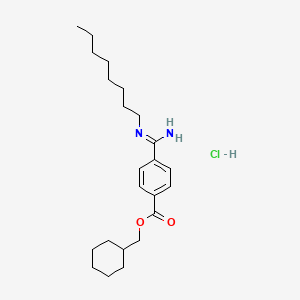

IUPAC Name |

cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2.ClH/c1-2-3-4-5-6-10-17-25-22(24)20-13-15-21(16-14-20)23(26)27-18-19-11-8-7-9-12-19;/h13-16,19H,2-12,17-18H2,1H3,(H2,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYYIJUCLTKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C(C1=CC=C(C=C1)C(=O)OCC2CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582033 | |

| Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678997-25-6 | |

| Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SFK1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SFK1 and what is its function?

A1: this compound (Src Family Kinase 1) is a protein belonging to the Src family of tyrosine kinases. This family of kinases plays crucial roles in signal transduction pathways regulating cell growth, differentiation, and survival [, , , ].

Q2: How does this compound interact with other proteins to carry out its function?

A2: this compound interacts with and activates PLCγ (Phospholipase C gamma) by phosphorylating it at the Y783 residue [, ]. This interaction has been observed during nuclear envelope formation in sea urchins and is suggested to be conserved in mammals [, , ].

Q3: What cellular processes are affected by this compound activity?

A3: this compound plays a critical role in nuclear envelope formation, specifically in the fusion of membrane vesicles during the process [, , ]. It has also been implicated in:* Male pronuclear envelope formation and fusion: this compound, along with PLCγ, promotes the fusion of male and female pronuclei during early embryogenesis [].* Plasma membrane phospholipid asymmetry: In yeast, this compound is involved in maintaining the asymmetrical distribution of phospholipids in the plasma membrane, which is essential for ergosterol retention and membrane integrity [, , , ].

Q4: What are the downstream effects of this compound-mediated PLCγ activation?

A4: this compound-mediated activation of PLCγ leads to the localized production of diacylglycerol (DAG) [, , ]. DAG is a fusogenic lipid, meaning it promotes the fusion of membranes. This localized production of DAG is crucial for:* Nuclear envelope assembly: DAG facilitates membrane fusion during the formation of the nuclear envelope [, , ].* Pronuclear fusion: DAG is essential for the fusion of male and female pronuclei during early embryogenesis [].

Q5: How is this compound studied in a laboratory setting?

A5: Researchers have used various techniques to study this compound, including:* Cell-free systems: Homogenates of activated sea urchin egg cytoplasm have been used to study the role of this compound in male pronuclear assembly and activation [].* Inhibitors: Specific SFK inhibitors like SU6656 have been used to investigate the role of this compound in various cellular processes [].* Imaging techniques: FRET-FLIM (Fluorescence Resonance Energy Transfer - Fluorescence Lifetime Imaging Microscopy) has been employed to study the interaction between this compound and PLCγ in living cells [].* Gene silencing: RNA interference (RNAi) technology has been used to silence the This compound gene in the filamentous fungus Penicillium roqueforti, revealing its role in growth, stress resistance, cell wall integrity, and secondary metabolite production [].

Q6: What is the significance of understanding this compound function?

A6: Understanding the roles of this compound in various cellular processes can provide valuable insights into:* Fertilization and early embryonic development: The role of this compound in nuclear envelope formation and pronuclear fusion makes it a potential target for understanding and addressing infertility issues.* Fungal biology and biotechnology: Studies on This compound in fungi can aid in developing strategies to improve fungal strains used in various biotechnological applications, including food production and fermentation [].* Membrane biology and lipid signaling: The involvement of this compound in regulating plasma membrane phospholipid asymmetry highlights its importance in maintaining membrane integrity and cell viability [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.